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Compound of Interest

Compound Name:
3,5-Difluoro-3'-morpholinomethyl

benzophenone

CAS No.: 898792-32-0

Cat. No.: B1325646

Get Quote

Executive Summary & Chemical Rationale
Morpholinomethyl benzophenones represent a specialized subclass of Mannich bases,

synthesized via the aminoalkylation of hydroxybenzophenones with formaldehyde and

morpholine. In drug discovery, these compounds are valued for their dual-pharmacophore

nature:

The Benzophenone Scaffold: Provides a lipophilic core capable of interacting with

hydrophobic pockets in enzymes like Cyclooxygenase (COX) and kinases [1].

The Morpholine Moiety: Enhances water solubility and bioavailability while acting as a

hydrogen bond acceptor.

This application note details the standardized protocols for evaluating these compounds,

moving from chemical synthesis to in vitro cytotoxic/antimicrobial profiling, and finally to in vivo

anti-inflammatory validation.
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Chemical Synthesis Protocol (The Test Article)
Before biological application, high-purity test articles must be generated. The Mannich reaction

is the industry standard for this derivatization.

Protocol: Microwave-Assisted Mannich Condensation
Rationale: Microwave irradiation improves yield and purity compared to traditional reflux,

reducing side products that interfere with biological assays.

Reagents:

4-Hydroxybenzophenone (10 mmol)

Morpholine (12 mmol)

Paraformaldehyde (12 mmol)

Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 4-hydroxybenzophenone in 15 mL of absolute ethanol in a microwave-

safe reaction vessel.

Addition: Add morpholine followed by paraformaldehyde. Note: Add paraformaldehyde last to

prevent premature polymerization.

Irradiation: Irradiate at 300W, 80°C for 5-10 minutes. Monitor via TLC (Mobile phase:

Hexane:Ethyl Acetate 7:3).

Precipitation: Pour the reaction mixture into crushed ice. The morpholinomethyl derivative

will precipitate as a solid.

Purification: Recrystallize from ethanol to achieve >98% purity (confirmed by HPLC).
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Morpholinomethyl benzophenones exhibit significant activity against Gram-positive bacteria

due to the basicity of the morpholine nitrogen, which can disrupt bacterial cell membranes [2].

Assay Type: Broth Microdilution (MIC Determination) Target Organisms:S. aureus (ATCC

25923), E. coli (ATCC 25922), C. albicans.

Protocol:

Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL. Dilute to working

concentration (e.g., 1024 µg/mL) in Mueller-Hinton Broth (MHB). Caution: Final DMSO

concentration must be <1% to avoid solvent toxicity.

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL).

Plating: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the test

compound. Add 10 µL of bacterial inoculum.

Incubation: 37°C for 24 hours.

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing

no visible turbidity.

Cytotoxicity & Anticancer Screening
These derivatives act as alkylating agents towards cellular thiols (glutathione) and inhibit cell

cycle progression at the G1/S transition [3].

Assay Type: MTT Colorimetric Assay Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).

Protocol:

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h for attachment.

Treatment: Treat cells with graded concentrations (0.1 – 100 µM) of the morpholinomethyl

benzophenone for 48 hours.
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MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours at

37°C.

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Summary: Typical Potency Ranges

Compound Class Target Typical IC50 / MIC
Mechanism
Implicated

4-
Morpholinomethyl-
BP

S. aureus 12.5 - 25 µg/mL
Membrane
disruption [2]

4-Morpholinomethyl-

BP
MCF-7 Cells 1.5 - 5.0 µM

G1/S Arrest, COX-2

Inhibition [3]

| 2-Bromo-Morpholino-BP | A549 Cells | 0.5 - 2.0 µM | VEGFR-2 Inhibition [4] |

In Vivo Applications: Anti-Inflammatory Profiling[2]
[3][4][5]
The most established in vivo application for these compounds is the reduction of acute

inflammation. The benzophenone scaffold mimics the structure of NSAIDs (like ketoprofen),

while the morpholine ring alters pharmacokinetic distribution [5].

Protocol: Carrageenan-Induced Hind Paw Edema
Rationale: This model assesses the compound's ability to inhibit the acute phase of

inflammation, primarily driven by histamine, serotonin, and prostaglandins.

Subject: Wistar Albino Rats (150-200g). Group Size: n=6 per group (Control, Standard, Test

Low Dose, Test High Dose).

Step-by-Step Methodology:
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Baseline Measurement: Measure the initial paw volume (

) of the right hind paw using a plethysmometer.

Drug Administration: Administer the test compound (e.g., 20 mg/kg and 40 mg/kg) orally

(p.o.) suspended in 1% CMC.

Control: 1% CMC vehicle.

Standard: Indomethacin (10 mg/kg).

Challenge: 1 hour post-drug administration, inject 0.1 mL of 1% Carrageenan solution into

the sub-plantar tissue of the right hind paw.

Measurement: Measure paw volume (

) at 1, 3, and 5 hours post-injection.

Calculation: Calculate % Inhibition of edema:

Visualizations & Workflows
Figure 1: Synthesis and Screening Workflow
Caption: Integrated workflow transforming raw benzophenone precursors into validated

therapeutic candidates.
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Figure 2: Proposed Mechanism of Action
Caption: Dual mechanism involving COX enzyme inhibition and cellular thiol alkylation leading

to apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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